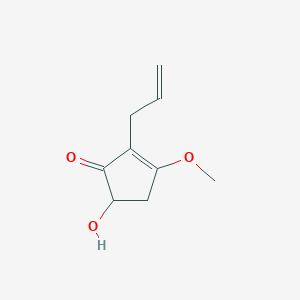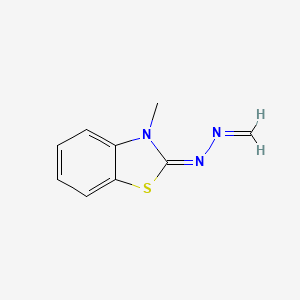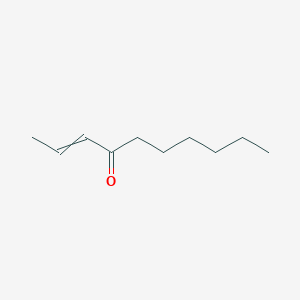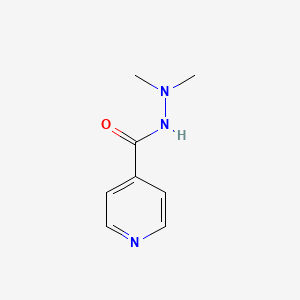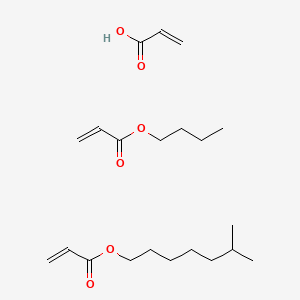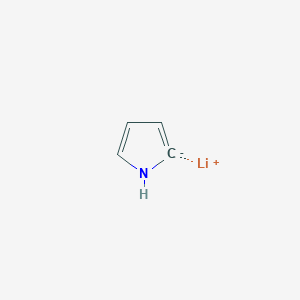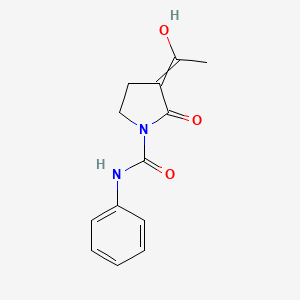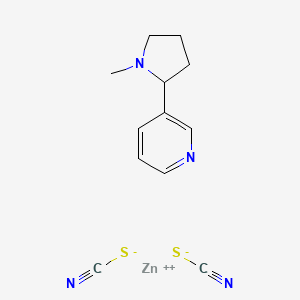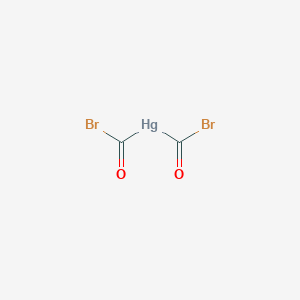
Bis(bromocarbonyl)mercury
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis(bromocarbonyl)mercury: is an organomercury compound characterized by the presence of two bromocarbonyl groups attached to a central mercury atom. Organomercury compounds are known for their unique chemical properties and applications in various fields, including organic synthesis and industrial processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The preparation of bis(bromocarbonyl)mercury typically involves the reaction of mercury(II) salts with bromocarbonyl compounds. One common method is the direct reaction of mercury(II) chloride with bromocarbonyl reagents under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and contamination .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to ensure the quality and yield of the final product. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to achieve efficient production .
Análisis De Reacciones Químicas
Types of Reactions: Bis(bromocarbonyl)mercury undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state mercury compounds.
Reduction: Reduction reactions can convert this compound to lower oxidation state mercury compounds.
Substitution: The bromocarbonyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are often employed in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield mercury(II) oxide, while reduction can produce elemental mercury. Substitution reactions result in the formation of various organomercury derivatives .
Aplicaciones Científicas De Investigación
Chemistry: Bis(bromocarbonyl)mercury is used as a reagent in organic synthesis, particularly in the formation of carbon-mercury bonds. It serves as an intermediate in the synthesis of complex organomercury compounds .
Biology and Medicine: In biological research, this compound is utilized to study the effects of mercury compounds on biological systems. It is also investigated for its potential use in medicinal chemistry, including the development of mercury-based drugs .
Industry: The compound finds applications in the industrial sector, especially in the production of specialty chemicals and materials. It is used in processes that require precise control over chemical reactions involving mercury .
Mecanismo De Acción
Molecular Targets and Pathways: The mechanism of action of bis(bromocarbonyl)mercury involves its interaction with cellular components, particularly thiol groups in proteins and enzymes. The compound binds to these groups, disrupting their normal function and leading to cellular toxicity. This interaction is a key factor in the compound’s biological effects .
Comparación Con Compuestos Similares
Dimethylmercury: Known for its high toxicity and use in organic synthesis.
Diethylmercury: Similar to dimethylmercury but with different alkyl groups.
Phenylmercury Compounds: Used as antiseptics and preservatives.
Uniqueness: Bis(bromocarbonyl)mercury is unique due to its specific bromocarbonyl functional groups, which confer distinct chemical reactivity and applications compared to other organomercury compounds. Its ability to undergo various chemical transformations makes it a valuable reagent in both research and industrial settings .
Propiedades
Número CAS |
62994-23-4 |
|---|---|
Fórmula molecular |
C2Br2HgO2 |
Peso molecular |
416.42 g/mol |
Nombre IUPAC |
dicarbonobromidoylmercury |
InChI |
InChI=1S/2CBrO.Hg/c2*2-1-3; |
Clave InChI |
SSLUGRWXBMBWFL-UHFFFAOYSA-N |
SMILES canónico |
C(=O)(Br)[Hg]C(=O)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


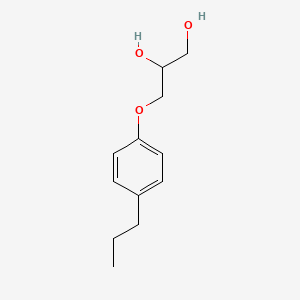
![3-[4-(Dimethylamino)phenyl]-1-(10H-phenothiazin-10-YL)prop-2-EN-1-one](/img/structure/B14509158.png)
![[1,1'-Biphenyl]-2-carboxylic acid, 3,4,5,6-tetrafluoro-4'-methoxy-](/img/structure/B14509164.png)

